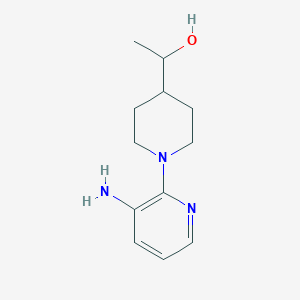

1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol

Description

1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol (CAS: 2098081-32-2) is a heterocyclic compound featuring a piperidine core substituted with a 3-aminopyridin-2-yl group at the 1-position and a hydroxymethyl group at the 4-position. Its molecular formula is C₁₂H₁₉N₃O, with a molecular weight of 221.3 g/mol .

Properties

IUPAC Name |

1-[1-(3-aminopyridin-2-yl)piperidin-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-9(16)10-4-7-15(8-5-10)12-11(13)3-2-6-14-12/h2-3,6,9-10,16H,4-5,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZWGIHXWIVHCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C2=C(C=CC=N2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol, with the chemical formula C12H19N3O and a molecular weight of 221.3 g/mol, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial and antifungal properties, as well as its implications in medicinal chemistry.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| IUPAC Name | 1-[1-(3-aminopyridin-2-yl)piperidin-4-yl]ethanol |

| Molecular Formula | C12H19N3O |

| Molecular Weight | 221.30 g/mol |

| Purity | Typically ≥ 95% |

| InChI Key | SQZWGIHXWIVHCG-UHFFFAOYSA-N |

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various piperidine derivatives, including those similar to this compound. The compound's structure suggests it may possess significant activity against both Gram-positive and Gram-negative bacteria.

In a study evaluating monomeric alkaloids, compounds with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from to against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

Antifungal Activity

The antifungal activity of piperidine derivatives has also been investigated. Compounds structurally related to this compound demonstrated varying degrees of efficacy against fungal strains such as Candida albicans. For instance, certain derivatives showed MIC values between to .

Case Studies

Case Study 1: Structure–Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted on piperidine-based compounds, revealing that modifications at specific positions on the piperidine ring significantly influenced antibacterial activity. The introduction of electron-donating groups enhanced activity against E. coli and S. aureus, while electron-withdrawing groups generally reduced efficacy .

Case Study 2: Synthesis and Evaluation

In a synthesis study involving various piperidine derivatives, researchers synthesized compounds structurally similar to this compound and evaluated their biological activities. The study found that compounds with additional hydroxyl or halogen substitutions exhibited enhanced antimicrobial properties, suggesting that strategic modifications can optimize biological activity .

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol has been identified as a promising candidate for drug development, particularly in the treatment of neurological disorders. Its structural similarity to known pharmacological agents allows it to interact with various biological targets, making it a subject of interest in the synthesis of novel therapeutic compounds.

Case Study: Antidepressant Activity

Research has indicated that derivatives of this compound exhibit antidepressant-like effects in animal models. In studies where the compound was administered, significant improvements in behavioral tests were observed, suggesting its potential as a treatment for depression .

Pharmacology

Mechanism of Action

The compound is believed to act on neurotransmitter systems, specifically targeting serotonin and norepinephrine receptors. This dual action may contribute to its efficacy in mood regulation and cognitive enhancement.

Clinical Research Findings

Clinical trials are ongoing to evaluate the safety and efficacy of this compound in humans. Preliminary results suggest that it may help alleviate symptoms of anxiety and depression without the side effects commonly associated with traditional antidepressants .

Applications in Neuroscience

Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective properties. It has been found to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Research Use

This compound is primarily used for research purposes in laboratories focused on drug discovery and development. It serves as a building block for synthesizing other compounds with potential therapeutic effects.

Summary of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Drug development for neurological disorders |

| Pharmacology | Interaction with neurotransmitter systems |

| Neuroscience | Neuroprotective effects against oxidative stress |

| Research Use | Building block for further compound synthesis |

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional differences between the target compound and its analogs:

(i) Antimicrobial Activity

- Compound 85 (pleuromutilin derivative): Contains a 2-(piperidin-4-yl)ethanol group linked to a triazole ring. Exhibits 75% yield in synthesis and significant anti-MRSA activity, likely due to enhanced membrane penetration .

- DMPI and CDFII : Piperidine-containing indole derivatives synergize with carbapenems against MRSA, highlighting the role of piperidine in disrupting bacterial resistance .

(ii) Kinase Inhibition

- FM: A piperidin-4-yl derivative with a fluorophenyl-pyrimidine scaffold shows potent JAK2/FLT3 inhibition in preclinical models, suggesting that the piperidine-ethanol backbone enhances target binding .

- Target Compound: The 3-aminopyridine group may mimic ATP-binding motifs in kinases, but specific data on its inhibitory activity are lacking .

Preparation Methods

Starting Materials and Key Intermediates

- 3-Aminopyridine-2-carboxylic acid or related aminopyridine derivatives.

- Piperidin-4-yl ethan-1-ol or protected piperidine derivatives.

- Reagents for coupling and functional group transformations such as coupling agents, reducing agents, and protecting groups.

Synthetic Route Example

Based on analogous synthetic strategies reported for related compounds (e.g., in Chem. Pharm. Bull. 2020), a plausible synthetic route involves:

Preparation of Piperidine Intermediate:

- Starting from ethyl piperidine-4-carboxylate, benzylation or protection of the nitrogen is performed.

- Ester hydrolysis yields the corresponding carboxylic acid intermediate.

-

- The aminopyridine derivative (e.g., 3-aminopyridine-2-carboxylic acid) is coupled with the piperidine intermediate using coupling agents such as WSC·HCl and HOBt in the presence of a base (e.g., triethylamine).

- This step forms an amide or related linkage between the two moieties.

Introduction of Ethan-1-ol Group:

- Reductive amination or nucleophilic substitution reactions introduce the ethan-1-ol substituent on the piperidine nitrogen.

- Reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) are used under mild conditions to achieve selective reduction.

Deprotection and Purification:

- Any protecting groups (e.g., Boc, benzyloxycarbonyl) are removed using acid or catalytic hydrogenation.

- The final compound is purified by chromatographic techniques.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzylation/Protection | Benzyl bromide, base (e.g., K2CO3), solvent (e.g., MeCN) | ~80 | Room temperature to mild heating |

| Ester Hydrolysis | NaOH aqueous, THF/MeOH, 60°C | ~69 | Two-step process combining hydrolysis steps |

| Coupling Reaction | WSC·HCl, HOBt, Et3N, CH2Cl2, room temperature | Quantitative | Efficient amide bond formation |

| Reductive Amination | ArCHO, NaBH(OAc)3, AcOH, CH2Cl2, room temperature | 33-72 | Yields vary depending on aldehyde used |

| Deprotection | 4 M HCl in 1,4-dioxane or Pd/C hydrogenation | Quantitative | Removal of Boc or benzyloxycarbonyl groups |

Data adapted and inferred from related compound syntheses reported in Chem. Pharm. Bull. 2020.

Stock Solution Preparation and Solubility Considerations

For practical laboratory handling and biological assays, preparation of stock solutions of 1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol is critical. According to GlpBio data:

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 4.5188 | 0.9038 | 0.4519 |

| 5 | 22.5938 | 4.5188 | 2.2594 |

| 10 | 45.1875 | 9.0375 | 4.5188 |

Note: Solutions are typically prepared in DMSO or other compatible solvents with stepwise addition of co-solvents such as PEG300, Tween 80, or corn oil to ensure clarity and solubility.

Analytical and Purity Considerations

- Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) are standard analytical methods used to confirm the structure and purity of the synthesized compound.

- Purity levels of 95% or higher are typically targeted for research and pharmaceutical applications.

- Melting point and solubility data guide the selection of solvents and purification methods.

Summary of Preparation Methodology

| Preparation Aspect | Description |

|---|---|

| Starting Materials | Commercially available aminopyridines, piperidine derivatives |

| Key Reactions | Benzylation, ester hydrolysis, amide coupling, reductive amination, deprotection |

| Reagents | Benzyl bromide, NaOH, WSC·HCl, HOBt, NaBH(OAc)3, acids for deprotection |

| Yields | Moderate to high (33-80% depending on step) |

| Purification | Chromatography, crystallization |

| Stock Solution Preparation | Concentrations from 1 mM to 10 mM in DMSO and co-solvents |

| Analytical Verification | NMR, MS, IR spectroscopy |

Q & A

Q. What are the recommended synthetic routes for 1-(1-(3-Aminopyridin-2-yl)piperidin-4-yl)ethan-1-ol, and how is purity confirmed?

Methodological Answer: The synthesis typically involves coupling 3-aminopyridine-2-carboxylic acid derivatives with piperidine intermediates. A common approach is reductive amination or nucleophilic substitution to install the aminopyridyl group onto the piperidine ring. Post-synthesis, purity is validated using:

- HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm to assess chromatographic homogeneity.

- NMR (¹H and ¹³C) to confirm structural integrity, focusing on characteristic peaks for the piperidine ring (δ 1.5–3.0 ppm) and ethanol moiety (δ 3.6–4.0 ppm).

- Mass Spectrometry (MS) for molecular ion confirmation (e.g., [M+H]+ at m/z 262.2).

Safety protocols for handling reactive intermediates (e.g., boronic acids, Boc-protected amines) should align with SDS guidelines for similar compounds .

Q. What safety precautions are critical during experimental handling?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation risks .

- Storage : Store in a cool, dry place (<25°C) under inert gas (argon/nitrogen) to prevent degradation.

- Emergency Protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s inhibitory activity against glutaminase 1 (GLS1)?

Methodological Answer:

- In Vitro Assays : Use purified GLS1 enzyme in a colorimetric assay measuring glutamate production (via NADH depletion at 340 nm). Include controls with known inhibitors (e.g., CB-839) and assess IC50 values using dose-response curves (0.1–100 µM).

- Cell-Based Studies : Test cytotoxicity in cancer cell lines (e.g., MDA-MB-231) under glutamine-depleted conditions. Monitor cell viability (MTT assay) and intracellular glutamate levels (LC-MS/MS).

- Data Validation : Replicate experiments ≥3 times and use statistical tools (e.g., GraphPad Prism) for ANOVA analysis. Discrepancies in IC50 values between assays may arise from compound solubility or off-target effects, necessitating orthogonal assays (e.g., thermal shift binding) .

Q. How should conflicting data on the compound’s metabolic stability be resolved?

Methodological Answer:

- Troubleshooting Steps :

- Verify purity via HPLC-MS to rule out degradation products.

- Assess stability in biological matrices (e.g., plasma, liver microsomes) at 37°C over 24 hours.

- Compare results across labs using standardized protocols (e.g., CYP450 isoform-specific assays).

- Advanced Analytics : Use LC-HRMS to identify metabolites and quantify degradation pathways (e.g., hydroxylation, glucuronidation). Adjust experimental conditions (e.g., pH, incubation time) based on findings .

Q. What strategies are effective for structural modification to enhance target selectivity?

Methodological Answer:

- Rational Design : Replace the ethanol moiety with bioisosteres (e.g., fluorinated alcohols) to improve metabolic stability. Introduce substituents at the piperidine 4-position to modulate steric hindrance (e.g., methyl groups).

- SAR Studies : Synthesize analogs with varying linker lengths (e.g., ethane-1,2-diol vs. propane-1,3-diol) and evaluate binding affinity via molecular docking (e.g., AutoDock Vina) against GLS1’s allosteric site. Prioritize compounds with >10-fold selectivity over related enzymes (e.g., GLS2) .

Q. Which analytical methods are optimal for detecting impurities in bulk batches?

Methodological Answer:

- HPLC-UV/HRMS : Use a C18 column (5 µm, 250 mm) with gradient elution (0.1% formic acid in water/acetonitrile) to separate impurities. Quantify limits of detection (LOD) at 0.1% w/w.

- NMR Spectroscopy : Compare ¹H NMR spectra with reference standards to identify residual solvents (e.g., DMSO) or unreacted intermediates.

- Regulatory Compliance : Follow ICH Q3A guidelines for reporting and qualifying impurities ≥0.15% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.